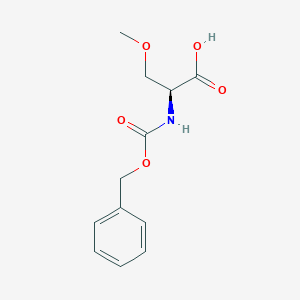
Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by its bicyclic structure, which includes two cyclohexane rings connected by a single bond. The presence of an ethyl group and a carboxylic acid group on the bicyclohexyl framework makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted bicyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the bicyclohexyl core provides structural stability. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-one: Similar structure but with a ketone group instead of a carboxylic acid group.
Trans-4’-ethyl-4’-propyl-(1,1’-bicyclohexyl): Similar structure with an additional propyl group.
Uniqueness
Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the bicyclohexyl framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h11-14H,2-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHEFMTIUJJET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470735 |
Source


|
| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84976-67-0 |
Source


|
| Record name | Trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)







![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)



![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
